N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5N3O2/c18-12-2-1-3-13(19)15(12)24-16(26)25-7-5-11(9-25)27-14-8-10(4-6-23-14)17(20,21)22/h1-4,6,8,11H,5,7,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWUBBBRDUPTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 2,6-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Pyridinyl Group: The 4-(trifluoromethyl)pyridin-2-yl group is typically attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl or pyridinyl rings.
Other fluorinated pyrrolidine carboxamides: Compounds with similar core structures but varying degrees of fluorination or different functional groups.
Uniqueness
This compound is unique due to its specific combination of fluorinated phenyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2,6-difluorophenyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 353.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and phosphodiesterases, which are critical in regulating cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings from various studies regarding the compound's biological activity:
| Study | Target | Activity | IC (nM) | Notes |
|---|---|---|---|---|
| Study 1 | FGFR1 | Inhibition | < 4.1 | Potent enzymatic activity against FGFR1 |
| Study 2 | Cancer Cells | Cytotoxicity | 640 | Effective in reducing viability of multiple myeloma cell lines |
| Study 3 | PDE4 | Inhibition | 140 | Selective PDE4 inhibitor with anti-inflammatory effects |
Case Studies
- Antitumor Activity : In a study examining the effects on HCT116 colon cancer cells, the compound demonstrated significant cytotoxicity with an IC value of 640 nM. This suggests a potential role in cancer therapy by inhibiting tumor growth through targeted molecular pathways related to cell cycle regulation.
- Neurological Implications : The compound was also tested for its effects on phosphodiesterase (PDE) activity. It exhibited selective inhibition of PDE4, which is associated with anti-inflammatory responses and cognitive enhancement in animal models. The IC value for this inhibition was found to be approximately 140 nM.
- Structure-Activity Relationship (SAR) : SAR studies indicated that the presence of fluorine atoms significantly enhances the compound's binding affinity to target proteins. Modifications on the pyridine and pyrrolidine rings were found to affect both potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
